molecular formula C18H18BrClN2O2 B3012913 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1448036-39-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B3012913
CAS No.: 1448036-39-2
M. Wt: 409.71
InChI Key: ZBIQTESYMMHPEC-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone (molecular formula: C₁₈H₁₆BrClN₂O₂, molecular weight: 408.7) is a piperidine-based ketone derivative featuring two critical structural motifs:

  • A 3-bromopyridin-2-yloxy substituent on the 4-position of the piperidine ring.
  • A 4-chlorophenyl group attached to the ethanone moiety.

Its design leverages halogenated aromatic systems (Br, Cl) for enhanced lipophilicity and target binding, while the piperidine core contributes to conformational flexibility .

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIQTESYMMHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.

    Coupling Reactions: The final step involves coupling the bromopyridine intermediate with the piperidine derivative and the chlorophenyl ethanone moiety. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Varied Ethanone Substituents

Key Comparisons :

  • Cyclopentylthio vs. 4-Chlorophenyl: The analog 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (C₁₇H₂₃BrN₂O₂S, MW: 399.3) replaces the 4-chlorophenyl group with a cyclopentylthio moiety. This substitution reduces aromaticity but introduces sulfur, which may enhance metabolic stability or alter solubility .
  • Pyridinyl-Methoxy vs. Bromopyridinyloxy : Compound S12 (1-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)prop-2-en-1-one, C₂₂H₂₀ClN₃O₂, MW: 401.87) features a bulkier pyridinyl-methoxy group and an α,β-unsaturated ketone. The unsaturated system could improve electrophilic reactivity, impacting biological target interactions .

Table 1: Structural and Physicochemical Comparisons

Compound Name Piperidine Substituent Ethanone Substituent Molecular Weight XLogP³ Reference
Target Compound 3-Bromopyridin-2-yloxy 4-Chlorophenyl 408.7 ~3.5*
Cyclopentylthio Analog 3-Bromopyridin-2-yloxy Cyclopentylthio 399.3 ~3.8
S12 (Prop-2-en-1-one) (4-Chlorophenyl)(pyridin-2-yl)methoxy Prop-2-en-1-one 401.87 ~3.2
2-(4-Bromophenyl)-4-methylpiperidinyl 4-Methylpiperidin-1-yl 4-Bromophenyl 296.20 3.3

*Estimated based on halogen and aromatic group contributions.

Halogen Substitution Effects on the Pyridine Ring

  • Bromo vs. Chloro: The target’s 3-bromopyridine group (C-Br bond length: ~1.9 Å) offers greater steric bulk and polarizability compared to 3-chloropyridine analogs (e.g., 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, C₁₉H₂₁ClN₂O₄, MW: 376.8). Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while chlorine’s smaller size could enhance solubility .
  • Bromophenyl vs.

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone, a synthetic compound, has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromopyridinyl group and a piperidine ring, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20BrN3O3\text{C}_{19}\text{H}_{20}\text{BrN}_{3}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromopyridinyl and piperidine moieties enhances its binding affinity to specific proteins, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit histone acetyltransferases (HATs) such as p300 and CARM1, which play critical roles in cancer cell proliferation and survival.

In a study involving various piperidine derivatives, compounds were tested for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (acute myeloid leukemia). The most effective derivatives achieved IC50 values in the submicromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
1MCF-70.5p300 inhibition
2U9370.3CARM1 inhibition

Antiviral Activity

Additionally, there is emerging evidence that compounds with similar structural features may possess antiviral properties. For example, some derivatives have been shown to inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Inhibition of Tumor Growth : A recent study demonstrated that a derivative with similar characteristics significantly inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
  • Synergistic Effects : Another investigation revealed that when combined with traditional chemotherapeutics, this compound enhanced the efficacy of treatment regimens in resistant cancer cell lines.

Safety and Toxicology

While promising results have been observed regarding the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Therefore, further studies are necessary to establish safe dosage ranges and identify potential side effects.

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